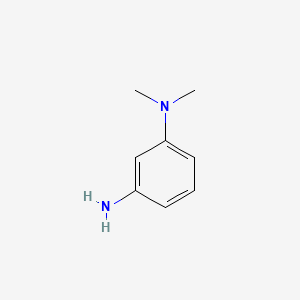

1,3-Benzenediamine, N,N-dimethyl-

Beschreibung

Nomenclature and Structural Variants

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is N1,N1-dimethylbenzene-1,3-diamine. thermofisher.com However, it is frequently referred to by a variety of synonyms in chemical literature and commercial catalogs. These include N,N-dimethyl-1,3-phenylenediamine, 3-amino-N,N-dimethylaniline, and N,N-dimethyl-m-phenylenediamine. sigmaaldrich.comechemi.com The dihydrochloride (B599025) salt is commonly designated as N,N-dimethyl-1,3-phenylenediamine dihydrochloride or 3-amino-N,N-dimethylaniline dihydrochloride. sigmaaldrich.comsigmaaldrich.com

Table 1: Nomenclature and Identifiers for 1,3-Benzenediamine, N,N-dimethyl-

| Identifier Type | Value |

| IUPAC Name | N1,N1-dimethylbenzene-1,3-diamine thermofisher.com |

| Common Synonyms | N,N-dimethyl-1,3-phenylenediamine, 3-amino-N,N-dimethylaniline, N,N-dimethyl-m-phenylenediamine sigmaaldrich.comechemi.com |

| CAS Number | 3575-32-4 (dihydrochloride) sigmaaldrich.com |

| Molecular Formula | C8H12N2 nih.gov |

| Molecular Weight | 136.19 g/mol nih.gov |

Isomerism plays a crucial role in defining the properties and reactivity of benzenediamine derivatives. 1,3-Benzenediamine, N,N-dimethyl- has a constitutional isomer, 1,4-Benzenediamine, N,N-dimethyl- (also known as N,N-dimethyl-p-phenylenediamine or DMPD). wikipedia.orgnist.gov While both isomers share the same molecular formula (C8H12N2), the arrangement of the amino and dimethylamino groups on the benzene (B151609) ring (meta- vs. para-substitution) leads to significant differences in their chemical behavior. wikipedia.orgwikipedia.org

For instance, N,N-dimethyl-p-phenylenediamine is well-known for its ability to form a stable radical cation, Wurster's Red, upon oxidation. wikipedia.org This property is exploited in assays to measure the oxidative status of biological samples like human plasma. wur.nl The meta-isomer, 1,3-Benzenediamine, N,N-dimethyl-, does not exhibit this same propensity for stable radical cation formation, highlighting the profound impact of substituent placement on the electronic properties of the molecule.

Table 2: Comparison of 1,3- and 1,4-Benzenediamine, N,N-dimethyl- Isomers

| Property | 1,3-Benzenediamine, N,N-dimethyl- | 1,4-Benzenediamine, N,N-dimethyl- |

| IUPAC Name | N1,N1-dimethylbenzene-1,3-diamine thermofisher.com | N1,N1-dimethylbenzene-1,4-diamine wikipedia.org |

| Common Name | N,N-dimethyl-m-phenylenediamine pubcompare.ai | N,N-dimethyl-p-phenylenediamine (DMPD) wikipedia.org |

| CAS Number | 2836-04-6 (free base) pharmaffiliates.com | 99-98-9 (free base) wikipedia.org |

| Key Chemical Property | Intermediate in synthesis pubcompare.ai | Forms stable radical cation (Wurster's Red) wikipedia.org |

Historical Context of Benzenediamine Research

The study of phenylenediamines, the parent class of compounds to which 1,3-Benzenediamine, N,N-dimethyl- belongs, has a rich history. Early research in the late 19th century, notably by scientists like Casmir Wurster, focused on the redox properties of these compounds, particularly the para-substituted derivatives like tetramethylphenylenediamine. wikipedia.org This foundational work laid the groundwork for understanding the unique electronic characteristics of these molecules. Over the years, research expanded to include the synthesis and application of various substituted phenylenediamines in diverse areas such as dye manufacturing, polymer chemistry, and photography. nih.govrasayanjournal.co.inwikipedia.org The development of synthetic routes to access specific isomers, such as the synthesis of N,N-dimethyl-p-phenylenediamine dihydrochloride from 4-chloro nitrobenzene (B124822), has been a key area of investigation. rasayanjournal.co.in

Significance and Research Landscape in Contemporary Chemistry

In modern chemical research, 1,3-Benzenediamine, N,N-dimethyl- and its derivatives are recognized as valuable building blocks in organic synthesis. It serves as a precursor for the creation of more complex molecules, including those with potential applications in pharmaceuticals and materials science. pubcompare.aigoogle.com For example, it is a key intermediate in the synthesis of certain anticancer agents and materials with high glass transition temperatures. google.com

The compound's utility extends to polymer chemistry, where it can be incorporated into specialized polymers. pubcompare.ai Its bifunctional nature, with two distinct amine groups, allows for controlled polymerization reactions. Furthermore, research continues to explore the catalytic applications of metal complexes derived from benzenediamine ligands. The ability to fine-tune the electronic and steric properties of these ligands through substitution patterns, including the use of N,N-dimethylated derivatives, is a key driver of this research. google.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-N,3-N-dimethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSBHVJQXZLIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3575-32-4 (di-hydrochloride) | |

| Record name | N,N-Dimethyl-3-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2062664 | |

| Record name | 1,3-Benzenediamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2836-04-6 | |

| Record name | N,N-Dimethyl-m-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2836-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-3-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, N1,N1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylbenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3 Benzenediamine, N,n Dimethyl and Its Derivatives

Novel Synthetic Routes for N,N-dialkyl-1,3-benzenediamines

The synthesis of N,N-dialkyl-1,3-benzenediamines, including the target compound N,N-dimethyl-1,3-benzenediamine, often originates from precursors like 3-nitroaniline (B104315). The transformation involves a sequence of reactions, including condensation, reduction of the nitro group, and alkylation, each with modern advancements to improve yields and reduce environmental impact.

Condensation Reactions with 3-nitroaniline Precursors

Condensation reactions are a foundational step in building more complex molecules from 3-nitroaniline. These reactions typically involve the reaction of the amino group of 3-nitroaniline with carbonyl compounds. For instance, reaction with aldehydes or ketones can form Schiff bases or enamines, which are versatile intermediates.

A related strategy involves the aldol-type condensation of a substituted benzaldehyde, such as 3-nitrobenzaldehyde, with a ketone like acetophenone (B1666503) in the presence of a base. weebly.com This forms a chalcone, an α,β-unsaturated ketone, which can then undergo further modifications. While not a direct route, these condensation principles are applied to create carbon-carbon bonds, which can be followed by reduction and amination steps to yield complex diamine derivatives. The development of these initial intermediates is crucial for the subsequent transformative steps.

Catalytic Reduction Strategies for Nitro Group Transformation

The reduction of a nitro group to a primary amine is a pivotal transformation in the synthesis of benzenediamines from nitroaniline precursors. researchgate.netresearchgate.net This step must be efficient and chemoselective, preserving other functional groups within the molecule. researchgate.net A wide array of modern catalytic systems has been developed to achieve this transformation under mild conditions. researchgate.netorganic-chemistry.org

Catalytic hydrogenation is a widely used industrial method, employing catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.orggoogle.com To avoid the use of high-pressure hydrogen gas, transfer hydrogenation methods have gained prominence. These methods use hydrogen donors like hydrazine (B178648) hydrate (B1144303), formic acid, sodium borohydride, or triethylsilane in combination with a catalyst. researchgate.netgoogle.com For example, a CuO/C catalyst has been effectively used with hydrazine hydrate to reduce p-nitro-N,N-dimethylaniline, a process that is applicable to the meta-isomer as well. google.com Other systems, such as samarium metal or tin(II) chloride, also provide effective reduction of aromatic nitro groups. organic-chemistry.orgwikipedia.org

The choice of catalyst and reducing agent can be tailored to the specific substrate to maximize yield and selectivity.

Table 1: Selected Catalytic Systems for Aromatic Nitro Group Reduction

| Catalyst System | Hydrogen Source | Key Features |

|---|---|---|

| Palladium-on-carbon (Pd/C) | H₂ gas, Hydrazine Hydrate, Formic Acid, Triethylsilane | Widely applicable, high efficiency, good functional group tolerance. organic-chemistry.orggoogle.com |

| Raney Nickel | H₂ gas, Hydrazine Hydrate | Commonly used in industrial processes. wikipedia.org |

| Iron (Fe) powder | Acidic Media (e.g., Acetic Acid) | A classic, cost-effective method. wikipedia.org |

| Sodium Borohydride (NaBH₄) / Iodine (I₂) | In-situ generated B₂H₆ | Mild reaction conditions, high yield. researchgate.net |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid | Effective for laboratory-scale synthesis. prepchem.com |

Alkylation Procedures and Optimization

The introduction of alkyl groups onto the nitrogen atom is the final key step in producing N,N-dimethyl-1,3-benzenediamine. This can be achieved before or after the reduction of the nitro group. A direct and straightforward method is the N-alkylation of a secondary amine with an alkyl halide. researchgate.net For instance, N,N-dimethyl-4-amino-2,1,3-benzothiadiazole has been synthesized via methylation using iodomethane (B122720) after the reduction of the corresponding nitro compound. mdpi.com

To prevent the common issue of over-alkylation, which leads to the formation of quaternary ammonium (B1175870) salts, specific reagents and conditions are necessary. The use of Hünig's base (N,N-diisopropylethylamine) in acetonitrile (B52724) is an effective method for the direct and clean alkylation of secondary amines to tertiary amines, showing high tolerance for other functional groups. researchgate.net

Another powerful technique is reductive amination. This involves reacting the parent amine (like 3-nitroaniline or m-phenylenediamine) with an aldehyde (e.g., formaldehyde) in the presence of a reducing agent. This one-pot procedure is highly efficient for producing methylated amines.

Electrochemical Synthesis Approaches for Functionalized Derivatives

Electrochemical methods offer a green and highly controllable alternative for synthesizing functionalized derivatives of N,N-dimethyl-1,3-benzenediamine. These techniques can generate reactive species in situ, often avoiding harsh reagents and complex purification steps.

Anodic Oxidation in the Presence of Nucleophiles

The anodic oxidation of N,N-dimethyl-phenylenediamines generates highly reactive electrophilic species (quinone-diimines) that can be trapped by various nucleophiles. researchgate.net This process allows for the direct functionalization of the aromatic ring. Studies on the closely related N,N-dimethyl-p-phenylenediamine (DMPD) show that its electrochemical oxidation in the presence of nucleophiles like arylsulfinic acids leads to the formation of new sulfonamide derivatives. rsc.orgrsc.org

Similarly, when oxidized in the presence of barbituric or thiobarbituric acids, new C-N bonds are formed, creating more complex functionalized molecules. researchgate.net The reaction proceeds via an "electron transfer + dimerization reaction + electron transfer" (ECE) mechanism or other pathways depending on the conditions. researchgate.net This methodology is powerful for creating a diverse library of derivatives by simply changing the nucleophile present in the electrochemical cell.

Influence of pH on Electrochemical Reaction Mechanisms

The pH of the aqueous medium has a profound impact on the electrochemical behavior and reaction pathways of N,N-dimethyl-phenylenediamines. researchgate.net Cyclic voltammetry studies on the para-isomer (DMPD) have demonstrated a remarkable diversity in reaction mechanisms simply by varying the pH. researchgate.net

At very low pH (pH 0), the oxidation follows a CE mechanism (a chemical step preceding the electron transfer). In the pH range of 3-6, the mechanism shifts to EE (two successive electron transfers). In basic solutions, an ECE mechanism (electron transfer followed by a chemical reaction and another electron transfer) becomes dominant. researchgate.net This pH-dependent behavior allows for precise control over the electrochemical synthesis. For example, one electrochemical synthesis of sulfonamide derivatives was optimized at pH 7.0, while a related chemical synthesis gave a different product at pH 2.0, underscoring the critical role of pH in directing the reaction outcome. rsc.org The stability of the oxidized species and the nature of the final product are thus highly dependent on the proton concentration in the electrolyte solution. acs.org

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| 1,3-Benzenediamine, N,N-dimethyl- | - |

| 3-Nitroaniline | - |

| N,N-dialkyl-1,3-benzenediamines | - |

| N,N'-Dimethyl-1,3-benzenediamine | DMMPD |

| N,N-dimethyl-p-phenylenediamine | DMPD |

| 3-Nitrobenzaldehyde | - |

| Acetophenone | - |

| Palladium-on-carbon | Pd/C |

| Platinum(IV) oxide | - |

| Raney nickel | - |

| Hydrazine hydrate | - |

| Formic acid | - |

| Sodium borohydride | NaBH₄ |

| Triethylsilane | - |

| p-Nitro-N,N-dimethylaniline | - |

| Tin(II) chloride | SnCl₂ |

| Iodomethane | - |

| N,N-diisopropylethylamine | Hünig's base |

| Formaldehyde | - |

| m-Phenylenediamine (B132917) | - |

| Arylsulfinic acids | - |

| Barbituric acid | - |

| Thiobarbituric acid | - |

Catalysis in Synthesis of 1,3-Benzenediamine Derivatives

Catalysis plays a pivotal role in the synthesis of 1,3-benzenediamine derivatives, offering pathways to new compounds and improving the efficiency of existing reactions. Both organocatalysts and metal-based catalysts have been successfully employed.

While the provided search results focus heavily on metal catalysis, the principles of organocatalysis are being applied to the synthesis of various amine-containing compounds. Organocatalysts, which are small organic molecules, offer a metal-free alternative for various chemical transformations. Their application in the synthesis of complex molecules is a growing field, with potential for creating chiral derivatives and reducing metal contamination in final products.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, essential for synthesizing arylamine structures. rhhz.net Palladium-catalyzed reactions, in particular, have become a widely used method for preparing anilines and their derivatives. nih.gov These methods are valued for their reliability and user-friendly conditions. nih.gov

A notable advancement in the synthesis of 1,3-benzenediamine derivatives involves the use of cuprous dimethyl sulfide (B99878) coordination compounds (CuX·SMe2, where X is Br or Cl) as catalysts. google.com This method utilizes m-phenylenediamine as a starting material, which undergoes amidation, a C-N bond coupling reaction, and subsequent hydrolysis to yield the target product. google.com The use of these copper catalysts represents a significant development, as there were previously no reports of their application in the synthesis of 1,3-phenylenediamine derivatives. google.com

The general synthetic route involves reacting a protected m-phenylenediamine with an appropriate coupling partner in the presence of the cuprous dimethyl sulfide complex and a base, such as potassium carbonate. google.com The reaction is typically carried out in a high-boiling solvent like chlorobenzene (B131634) or xylene at elevated temperatures. google.com

The efficiency of metal-catalyzed reactions is highly dependent on the molar ratios of the reactants, catalyst, and other additives. In the synthesis of 1,3-benzenediamine derivatives using cuprous dimethyl sulfide catalysts, the optimization of these ratios is crucial for achieving high yields.

For instance, in one documented procedure, 1 gram of the protected m-phenylenediamine, 2.17 grams of potassium carbonate, and 53 milligrams of CuBr•SMe2 were reacted in 20 milliliters of chlorobenzene at 140°C for 9 hours, resulting in a 90.6% yield of the desired product. google.com In another example, increasing the catalyst loading to 160 milligrams of CuBr•SMe2 and using mixed xylenes (B1142099) as the solvent at 160°C for 10 hours led to a yield of 91.8%. google.com These examples highlight the importance of fine-tuning reaction conditions to maximize catalytic efficiency.

Table 1: Optimization of Reaction Conditions for Synthesis of a 1,3-Benzenediamine Derivative

| Protected m-phenylenediamine (g) | K2CO3 (g) | Catalyst (mg) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2.17 | 53 (CuBr•SMe2) | Chlorobenzene | 140 | 9 | 90.6 google.com |

Metal-Catalyzed Coupling Reactions

High-Pressure Synthesis Techniques

High-pressure synthesis offers a powerful method for constructing complex molecules, including diazacoronands, which are cyclic compounds containing nitrogen atoms. In the synthesis of N,N'-dimethyl diazacoronands, high pressure is utilized to facilitate the reaction between α,ω-tertiary diamines and α,ω-di-iodo compounds. rsc.org This approach leads to the formation of cyclic bis-quaternary salts in nearly quantitative yields. rsc.org Subsequent demethylation with triphenylphosphine (B44618) affords the final N,N'-dimethyl diazacoronands in high yield. rsc.org

Furthermore, high-pressure conditions have been employed in the synthesis of N,N-dimethyl p-phenylenediamine (B122844) dihydrochloride (B599025). rasayanjournal.co.in This process involves the reaction of N,N-dimethylamine HCl and 4-chloro nitrobenzene (B124822) under a pressure of 25 kg/cm ² at 120°C. rasayanjournal.co.in This method is scalable and provides an excellent yield of the final product. rasayanjournal.co.in Continuous hydrogenation processes under high pressure (2.00-12.0 MPa) are also utilized for the preparation of related compounds like N,N-dimethyl-1,3-propanediamine. google.com

Green Chemistry Approaches in 1,3-Benzenediamine Derivative Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of aromatic amines to minimize environmental impact. A key strategy is the use of catalytic hydrogenation with recoverable and reusable catalysts, which avoids the large amounts of inorganic waste associated with traditional reduction methods like the Bechamp reduction. rasayanjournal.co.in

For the reduction of N,N-dimethyl-4-nitroaniline to N,N-dimethyl-1,4-phenylenediamine, a green chemistry approach utilizes Raney Nickel as a catalyst under 5 kg of hydrogen pressure. rasayanjournal.co.in This method results in "no waste" and allows for 80% catalyst recovery and reusability. rasayanjournal.co.in The use of environmentally benign solvents is another important aspect of green synthesis. Research into the use of solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) is ongoing for the synthesis of related amine-containing compounds. mdpi.com Additionally, solid-phase, one-pot multicomponent reactions, sometimes assisted by microwave irradiation, represent an efficient and green approach to synthesizing complex heterocyclic compounds derived from diamines. researchgate.net

Spectroscopic and Mechanistic Investigations of 1,3 Benzenediamine, N,n Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 1,3-Benzenediamine, N,N-dimethyl-. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be confirmed.

In the ¹H NMR spectrum, the protons of the N,N-dimethyl groups typically appear as a singlet, owing to the free rotation around the carbon-nitrogen bonds. The aromatic protons on the benzene (B151609) ring exhibit more complex splitting patterns due to their coupling with each other. The specific chemical shifts and coupling patterns are dictated by the substitution pattern on the ring. For instance, in related substituted phenylenediamines, aromatic protons can appear as AB type doublets or as multiplets depending on their environment. core.ac.uk The integration of these signals provides the ratio of protons in different chemical environments, further confirming the structure. docbrown.info

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the methyl groups will have a characteristic chemical shift, while the aromatic carbons will appear at different chemical shifts depending on their position relative to the amino and dimethylamino substituents. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between protons and carbons, providing unambiguous structural assignment. core.ac.ukipb.pt These techniques are crucial for definitively assigning the resonances of the aromatic carbons and protons. core.ac.uk

Table 1: Representative NMR Data for Phenylenediamine Derivatives This table provides an illustrative example of typical NMR chemical shifts for related structures. Actual values for 1,3-Benzenediamine, N,N-dimethyl- may vary.

| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 150 |

| N-CH₃ | ~2.9 | ~40 |

| NH₂ | Variable | Not Applicable |

Data compiled from general principles and analogous structures. core.ac.ukdocbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring reactions involving 1,3-Benzenediamine, N,N-dimethyl-. The molecule and its derivatives exhibit characteristic absorption bands in the UV-Vis region, which can change significantly during a chemical transformation. For example, the UV-Vis spectrum of a related compound, 4-N,N-dimethyl-2-nitro-1,4-benzenediamine-functionalized polymer, shows distinct changes as a function of pH. researchgate.net This property allows for the real-time tracking of reaction progress, the identification of intermediates, and the determination of reaction kinetics.

In the context of its use in doping applications or redox reactions, changes in the electronic structure of the molecule lead to shifts in the absorption maxima (λmax). For instance, the formation of radical cations or other oxidized species during electrochemical processes can be readily observed by the appearance of new absorption bands. wur.nl This makes UV-Vis spectroscopy a powerful technique for studying reaction mechanisms where colored species are involved.

Electrochemical Reaction Mechanisms

The electrochemical behavior of 1,3-Benzenediamine, N,N-dimethyl- and its isomers is a subject of detailed study, revealing complex reaction pathways. These mechanisms are crucial for its application in areas such as organic electronics and sensor technology.

Solution-Phase Doping Mechanisms

In the context of n-doping organic semiconductors, stable precursor molecules that form the active doping species in situ are of great interest. nih.govnih.gov Research on related benzimidazole (B57391) derivatives suggests that the doping mechanism is more complex than a simple one-electron transfer. nih.gov It is proposed that the process begins with either a hydride or a hydrogen atom transfer between the dopant and the host material. nih.govnih.gov This initial step is critical and ultimately leads to the formation of host radical anions, which are responsible for the doping effect. nih.govnih.gov The interaction between the dopant and the semiconductor can lower the energy barrier for these transfer processes.

Hydride and Hydrogen Atom Transfer Processes

Hydride and hydrogen atom transfer are fundamental steps in the electrochemical reactions of N,N-dimethylaniline derivatives. researchgate.net The doping ability of such compounds is not solely determined by the alignment of their molecular orbitals with the host material. nih.gov Instead, it also depends on the energetics of the hydride or hydrogen-radical reduction of the acceptor molecule and the strength of the newly formed bonds. nih.gov Computational studies, such as those employing density functional theory (DFT), can be used to model the geometries of the reactants and products before and after hydride transfer, providing insight into the reaction mechanism. researchgate.net The formation of stable cations after these transfer processes enhances the efficiency of electron transfer to the host material. researchgate.net

Kinetic Isotope Effects in Reaction Pathways

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms, including those involving 1,3-Benzenediamine, N,N-dimethyl-. By replacing hydrogen atoms with deuterium (B1214612) at specific positions in the molecule, changes in the reaction rate can be measured. These changes provide information about which bonds are broken or formed in the rate-determining step of the reaction.

For instance, a primary kinetic isotope effect, where a bond to the isotope is broken, is typically greater than unity. lookchem.com Conversely, secondary KIEs, where the isotopic atom is not directly involved in bond breaking, can be normal or inverse. Inverse solvent isotope effects, where the reaction is faster in D₂O, can indicate a pre-equilibrium step or changes in the transition state solvation. mdpi.com The magnitude of the KIE can help to distinguish between different proposed mechanisms, such as concerted versus stepwise pathways. fu-berlin.de For multi-step reactions, the apparent KIE is a weighted average of the KIEs for each individual step. nih.gov

Anodic Oxidation Studies

The anodic oxidation of N,N-dimethylaniline and its derivatives has been extensively studied to understand the formation of various products. acs.org Early studies proposed that the oxidation proceeds through the formation of a cation radical. nih.gov Semi-empirical calculations have been used to investigate the subsequent reactions of this cation radical, suggesting that dimerization may not be the primary pathway. nih.gov Instead, it is proposed that the cation radical reacts with a neutral molecule of the aniline (B41778) to form a new cation radical, which then undergoes deprotonation to yield a neutral radical. nih.gov This radical can then be further oxidized. nih.gov

Electrochemical techniques such as cyclic voltammetry are instrumental in these studies. For p-phenylenediamines, two separate one-electron oxidation steps are generally expected in aprotic solvents, leading to the formation of a radical cation and then a dication. researchgate.net The stability and subsequent reactions of these oxidized species are highly dependent on the solvent and the specific structure of the molecule.

Mechanistic Insights from Computational Chemistry and Molecular Modeling

Computational studies are pivotal in elucidating the electronic structure, reactivity, and potential interactions of molecules like 1,3-Benzenediamine, N,N-dimethyl-. Methods such as Density Functional Theory (DFT) and various molecular orbital theories can be employed to calculate a range of molecular properties.

Computed Molecular Properties of 1,3-Benzenediamine, N,N-dimethyl-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H12N2 | PubChem nih.gov |

| Molecular Weight | 136.19 g/mol | PubChem nih.gov |

| XLogP3 | 1.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 136.100048391 Da | PubChem nih.gov |

These computed descriptors provide a foundational understanding of the molecule's physicochemical characteristics, which are crucial for predicting its behavior in various environments. For instance, the XLogP3 value suggests a moderate level of lipophilicity.

The metabolic stability of a compound is a critical parameter in drug discovery and toxicology. Computational models, often built on machine learning algorithms trained on large datasets of known metabolic fates, can predict the likelihood of a compound being rapidly metabolized. For aromatic amines, common metabolic pathways include N-dealkylation and aromatic hydroxylation. Computational tools can help predict the most likely sites of metabolism on the 1,3-Benzenediamine, N,N-dimethyl- molecule.

In a broader context, research on related compounds like N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its quinone metabolite (6PPD-Q) has demonstrated the power of these predictive methods. Studies on 6PPD have utilized computational approaches to understand its rapid metabolic depletion in human liver microsomes. acs.org Such approaches could be directly applied to assess the metabolic stability of 1,3-Benzenediamine, N,N-dimethyl-.

Molecular modeling techniques are essential for visualizing and understanding the non-covalent interactions between a small molecule and a biological macromolecule, such as a protein or nucleic acid. These interactions, which include hydrogen bonds, van der Waals forces, and hydrophobic interactions, govern the molecule's biological activity.

For instance, studies on the interaction of 6PPD and its metabolite with pepsin have utilized multi-spectral methods and computer simulations to reveal that van der Waals forces and hydrogen bonding are the primary drivers for the formation of stable complexes. nih.gov These interactions were shown to alter the secondary structure of the enzyme. nih.gov Similarly, the genotoxic effects of some aromatic amines are linked to their ability to form adducts with DNA. researchgate.net

Computational docking and molecular dynamics simulations could be used to model the interaction of 1,3-Benzenediamine, N,N-dimethyl- with various biological targets. These simulations would provide valuable insights into its potential biological effects by identifying key interacting residues and predicting the stability of the resulting complex. Although specific research on 1,3-Benzenediamine, N,N-dimethyl- is lacking in this area, the established computational workflows for similar molecules provide a clear roadmap for future investigations.

Polymerization and Material Science Applications of 1,3 Benzenediamine, N,n Dimethyl and Its Derivatives

Oxidative Polymerization of 1,3-Phenylenediamine Derivatives

The oxidative polymerization of phenylenediamine isomers is a well-established method for synthesizing conjugated polymers with interesting electronic and optical properties. This process typically involves the use of an oxidizing agent to initiate the polymerization of the monomer, leading to the formation of a polymer chain.

Chemical Oxidative Polymerization in Aqueous Solutions

Chemical oxidative polymerization in aqueous solutions is a common and versatile method for synthesizing polymers from phenylenediamine derivatives. This approach is favored for its simplicity and the use of water as a green solvent. Research on the chemical oxidative polymerization of 1,3-phenylenediamine (m-phenylenediamine) has demonstrated the formation of branched, amorphous polymers. The polymerization is typically carried out in an acidic medium to enhance the solubility of the monomer and the resulting polymer.

Dispersion and Precipitation Polymerization Comparative Studies

Detailed comparative studies on dispersion and precipitation polymerization for 1,3-Benzenediamine, N,N-dimethyl- have not been found in the reviewed literature. These polymerization techniques are often employed to control the morphology and particle size of the resulting polymer. In dispersion polymerization, the monomer is soluble in the reaction medium, but the polymer is not, leading to the formation of stable, well-defined polymer particles. In precipitation polymerization, both the monomer and the resulting polymer are insoluble in the reaction medium, which often results in the formation of an irregular precipitate.

Influence of Oxidants and Co-catalysts on Polymer Properties

The choice of oxidant and the use of co-catalysts can significantly influence the properties of the resulting polymer, including its molecular weight, conductivity, and morphology.

Ammonium (B1175870) persulfate (APS) is a widely used oxidant for the polymerization of anilines and phenylenediamines. It is effective in initiating the polymerization process by generating radical cations from the monomer. Studies on the polymerization of p-phenylenediamine (B122844) have shown that the molar ratio of APS to the monomer affects the reaction yield and the structure of the resulting polymer. chemicalbook.comtandfonline.com

Aluminium triflate (Al(OTf)₃) has been explored as a co-catalyst in the polymerization of phenylenediamine derivatives. Research on the polymerization of p-phenylenediamine has indicated that the addition of Al(OTf)₃ can enhance the polymerization yield under certain conditions. tandfonline.com The co-catalyst is thought to facilitate the oxidation process and influence the structure of the polymer.

Formation of Conductive Polymer Matrices

Polymers derived from phenylenediamines are known to form conductive polymer matrices. The conductivity arises from the conjugated π-electron system along the polymer backbone. Doping with acids or other agents can further enhance the conductivity by introducing charge carriers. While there is extensive research on the conductive properties of poly(m-phenylenediamine), specific studies on the formation of conductive polymer matrices from 1,3-Benzenediamine, N,N-dimethyl- are not available. The presence of the N,N-dimethyl substitution would likely influence the electronic properties and the potential for forming conductive materials.

Incorporation into Advanced Materials

Derivatives of 1,3-Benzenediamine are noted for their role in the development of advanced polymers and materials. ontosight.aiontosight.ai These compounds can be integrated into polymer structures either as monomers during polymerization or as functional additives. ontosight.ai The incorporation of specific 1,3-benzenediamine derivatives, such as N1,N3-bis(1,4-dimethylpentyl)-4-methyl-1,3-benzenediamine, has been shown to enhance key material properties, including strength, flexibility, and thermal stability. ontosight.ai

While its derivatives are used as polymer building blocks, 1,3-Benzenediamine, N,N-dimethyl- itself serves as a precursor in the synthesis of other materials, such as various dyes and pigments. cymitquimica.com The reactivity of its aromatic amine structure allows it to participate in a range of chemical reactions essential for creating these complex molecules. cymitquimica.com

Table 1: Applications of 1,3-Benzenediamine Derivatives in Materials Science

| Compound Name | Application / Role | Enhanced Properties |

|---|---|---|

| 1,3-Benzenediamine, N3-(1,1-dimethylethyl)-4-methyl- | Intermediate for polymers and advanced materials. ontosight.ai | Not specified |

| 1,3-Benzenediamine, N1,N3-bis(1,4-dimethylpentyl)-4-methyl- | Monomer or additive in polymer production. ontosight.ai | Strength, flexibility, thermal stability. ontosight.ai |

| 1,3-Benzenediamine, N,N-dimethyl- | Intermediate for dyes and pigments. cymitquimica.com | Not applicable |

Role as Polymer Additives in Industrial Applications

Phenylenediamine compounds are a significant class of polymer additives, widely recognized for their protective, antidegradant properties. While specific industrial application data for 1,3-Benzenediamine, N,N-dimethyl- as a polymer additive is not extensively documented, its derivatives are used to improve polymer durability. ontosight.ai

The protective mechanisms of phenylenediamines are well-illustrated by the extensively studied derivatives of its isomer, p-phenylenediamine. These compounds serve as an excellent model for understanding the antioxidant and antiozonant functions critical in industrial applications, particularly in the rubber industry.

The primary function of phenylenediamine-based additives is to inhibit the degradation of materials caused by oxidation and ozonolysis. This is achieved through their ability to act as potent radical scavengers. A related isomer, N,N-dimethyl-p-phenylenediamine (DMPD), demonstrates this property by readily forming a stable radical cation, which is a key aspect of its antioxidant capability. wur.nlnih.govchemodex.com

A prominent example of a highly effective antidegradant is N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), a derivative of p-phenylenediamine. wikipedia.orgmdpi.com It is valued for providing comprehensive protection against degradation from both atmospheric oxygen and ozone. sciensage.info The mechanism of ozonation for 6PPD is complex and involves multiple pathways, including the formation of amine oxides and nitroxide radicals, which ultimately yield various transformation products, including a nitrone as the most abundant product. kglmeridian.com This reactivity with ozone is fundamental to its role as an antiozonant, as it sacrificially reacts with ozone before it can damage the polymer backbone.

In the synthetic rubber industry, the antioxidant and antiozonant properties of phenylenediamine derivatives are critical for extending the service life of rubber products. The p-phenylenediamine derivative 6PPD is a widely used additive in formulations for natural rubber (NR), styrene-butadiene rubber (SBR), and other synthetic rubbers. wikipedia.orgnih.gov It is typically added to tire manufacturing formulations at a mass ratio of 0.4–2% to prevent ozone-induced cracking and thermal degradation. mdpi.com

The inclusion of 6PPD provides all-around performance against various degradative forces, including flex-cracking and both static and dynamic ozone exposure. sciensage.info Studies focusing on the optimization of rubber characteristics have examined how varying the concentration of 6PPD affects the physical and mechanical properties of tire tread compounds, such as tensile strength and fatigue resistance. sciensage.info

Table 2: Research Findings on 6PPD Concentration in Rubber

| Research Focus | Key Findings |

|---|---|

| Optimization of 6PPD in Tire Treads | The concentration of N-(1,3-dimethylbutyl)-N´-phenyl-1,4-phenylenediamine (6PPD) was varied from 0 to 2.5 parts per hundred rubber (phr) to study its effect on physical and mechanical properties. sciensage.info |

| Performance Characteristics | 6PPD is recognized for its fast migration to the polymer surface and providing excellent antioxidant, anti-flex cracking, and ozone resistance properties. sciensage.info |

The use of polymer additives like phenylenediamines has environmental implications, as these compounds can be released from products over their lifespan. Tire wear, for instance, releases particles containing additives like 6PPD into the environment. env.go.jpacs.org

Once released, these additives can undergo chemical transformations. 6PPD is known to react with atmospheric ozone to form several byproducts. mdpi.comkglmeridian.com The most widely studied of these is N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine quinone, commonly known as 6PPD-quinone, which is a direct product of the ozonation of 6PPD. mdpi.comusgs.gov Both 6PPD and its transformation product, 6PPD-quinone, have been identified as environmental contaminants and have been detected in various media, including urban dust, stormwater, and drinking water. mdpi.comacs.org

Table 3: Environmental Transformation of 6PPD

| Parent Compound | Key Transformation Product | Transformation Process |

|---|---|---|

| N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) | N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine quinone (6PPD-quinone) mdpi.com | Reaction with ozone usgs.gov |

Coordination Chemistry and Catalysis with 1,3 Benzenediamine, N,n Dimethyl Ligands

Ligand Properties in Transition Metal-Catalyzed Reactions

The efficacy of a transition metal catalyst is profoundly influenced by the electronic and steric properties of its coordinating ligands. Ligands can modulate the metal center's reactivity, selectivity, and stability. In the context of N-donor ligands like 1,3-Benzenediamine, N,N-dimethyl-, the nitrogen atoms' lone pairs of electrons are available for coordination with a metal center. The nature of the substituents on the phenyl ring and the nitrogen atoms can significantly alter the ligand's properties.

Design of Derivatives with Enhanced Binding Affinity and Selectivity

The rational design of ligand derivatives is a powerful strategy to optimize catalytic performance. By modifying the structure of 1,3-Benzenediamine, N,N-dimethyl-, it is possible to enhance its binding affinity for specific metals and to control the selectivity of the catalyzed reaction.

One approach to designing derivatives is through the functionalization of the primary amino group or the aromatic ring. For instance, a study on the synthesis of 1,2-benzenediamine-derived organocatalysts demonstrated a four-step process involving nucleophilic aromatic substitution, selective alkylation of the primary amino group, reduction of a nitro group, and final derivatization of the primary aromatic amino group through acylation, sulfonation, reductive alkylation, or arylation. mdpi.com Although this study focused on a different isomer, the synthetic principles can be applied to create a library of 1,3-Benzenediamine, N,N-dimethyl- derivatives with varied steric and electronic properties.

The introduction of different functional groups can lead to catalysts with improved activity and enantioselectivity. For example, the introduction of trifluoromethyl or cyano groups can increase the H-bond donor acidity of the ligand, potentially leading to higher reaction rates and enantioselectivity in certain reactions. mdpi.com The synthesis of related compounds like N,N-dimethyl-1,3-propanediamine has also been explored, highlighting continuous process methodologies that could be adapted for the production of functionalized diamine ligands. researchgate.netrsc.org

Catalytic Oxidative Coupling Reactions

Catalytic oxidative coupling reactions are important transformations in organic synthesis and analytical chemistry. While direct studies on 1,3-Benzenediamine, N,N-dimethyl- in this context are limited, a closely related compound, N,N-dimethyl-p-phenylenediamine (DPD), has been extensively studied in catalytic oxidative coupling reactions for the determination of trace metals. nih.gov

In a notable study, a new catalytic oxidative coupling reaction of DPD with 1,3-phenylenediamine (mPD) in the presence of hydrogen peroxide was developed for the analysis of trace metals. The rate of this reaction is significantly enhanced by the presence of iron, copper, and cobalt. These metal ions catalyze the oxidation of DPD to form an oxidized product, which then couples with mPD to produce a blue-colored product with a maximum absorbance at 650 nm. nih.gov

Based on the catalytic oxidative coupling reaction of DPD and mPD, simple and sensitive flow injection analysis methods have been developed for the determination of copper and iron at trace levels. nih.gov The method for copper determination showed good linearity over a range of 0-8 µg L⁻¹, with a detection limit of 0.05 µg L⁻¹. For iron, the linear range was 0-2 µg L⁻¹, with a detection limit of 0.02 µg L⁻¹. The precision of these methods, expressed as relative standard deviation (R.S.D.), was found to be 1.4% for copper and 1.5% for iron. The methods were successfully applied to the determination of these metals in tap and river water samples, with their accuracy confirmed by the analysis of a certified reference material of river water. nih.gov

A key challenge in the determination of copper is the interference from other ions, particularly Fe(III) and Fe(II). This interference was effectively suppressed by pretreating the sample with an ammonium (B1175870) acetate (B1210297) buffer solution at pH 8.4, which allowed for the selective determination of copper even in the presence of up to 1.5 mg L⁻¹ of iron. nih.gov

The determination of trace metals using catalytic oxidative coupling reactions is based on spectrophotometric detection. The intensity of the color of the final product, which is proportional to the concentration of the metal ion catalyst, is measured using a spectrophotometer at a specific wavelength. In the case of the DPD and mPD reaction, the blue product is measured at 650 nm. nih.gov

The sensitivity of these spectrophotometric methods can be affected by various chemical and flow injection analysis (FIA) variables. Detailed studies are often carried out to optimize these parameters to achieve the highest sensitivity and lowest detection limits. nih.gov

| Metal | Linear Range (µg L⁻¹) | Detection Limit (µg L⁻¹) | Precision (R.S.D.) |

| Copper | 0 - 8 | 0.05 | 1.4% |

| Iron | 0 - 2 | 0.02 | 1.5% |

Studies on Substitution Reactions in Dinuclear Platinum Complexes

Dinuclear platinum complexes are of significant interest due to their potential applications in catalysis and as anti-cancer agents. nih.govresearchgate.netnih.govresearchgate.netnih.govdocumentsdelivered.commdpi.comrsc.orgmku.ac.kenih.govgoettingen-research-online.de The reactivity of these complexes, particularly ligand substitution reactions, is highly dependent on the nature of the bridging ligand that connects the two platinum centers.

A study investigating the substitution of chloride ligands in dinuclear platinum(II) complexes bridged by phenylenediamines provides valuable insights into the influence of these bridges on reactivity. mku.ac.ke The study compared the reactivity of complexes with 1,3-phenylenediamine and 1,4-phenylenediamine bridges in reactions with various thiourea (B124793) nucleophiles.

The reactivity of the complexes was found to decrease in the order: 1,4-phenylenediamine bridged > 1,3-phenylenediamine bridged. This suggests that the more linear and less sterically demanding 1,4-phenylenediamine bridge facilitates the substitution reaction more effectively than the bent 1,3-phenylenediamine bridge. The kinetic data, including low enthalpy and negative entropy of activation, supported an associative mechanism for the substitution reactions. mku.ac.ke

| Bridging Ligand | Relative Reactivity |

| 1,4-Phenylenediamine | Higher |

| 1,3-Phenylenediamine | Lower |

Associative Mechanisms of Substitutionwikipedia.org

In the realm of coordination chemistry, the substitution of ligands in a metal complex is a fundamental reaction. The mechanism by which this occurs provides deep insight into the reactivity and potential catalytic applications of the complex. For square-planar complexes, which are characteristic of d⁸ metal ions such as palladium(II) and platinum(II), ligand substitution reactions predominantly proceed via an associative mechanism. fiveable.melibretexts.org This pathway is analogous to the SN2 reaction in organic chemistry.

The associative substitution process is characterized by the initial approach and coordination of an incoming ligand to the metal center, forming a higher-coordinate intermediate, before the departure of the leaving group. fiveable.meshef.ac.uk For square-planar complexes, this results in a five-coordinate intermediate, which is typically trigonal bipyramidal or square pyramidal in geometry. libretexts.org The formation of this intermediate is the rate-determining step of the reaction. fiveable.me

The general mechanism can be described by the following two steps:

Association of the incoming ligand (Y) to the square-planar complex (ML₄):

ML₄ + Y → ML₄Y

Dissociation of the leaving group (L) from the intermediate:

ML₄Y → ML₃Y + L

The rate of an associative substitution reaction is dependent on the concentration of both the metal complex and the incoming ligand, leading to a second-order rate law: fiveable.me

Rate = k[ML₄][Y]

A key characteristic of the associative mechanism is the negative entropy of activation (ΔS‡), which indicates a more ordered transition state as the incoming ligand binds to the metal complex. fiveable.me

While the principles of associative substitution are well-established for square-planar complexes, specific kinetic and mechanistic data for complexes involving the ligand 1,3-Benzenediamine, N,N-dimethyl- are not extensively documented in the surveyed literature. However, based on the general behavior of similar diamine ligands in coordination with d⁸ metal centers, it is anticipated that its complexes would also follow an associative or, more likely, an associative interchange (Iₐ) pathway. fiveable.me In the Iₐ mechanism, the distinction between a discrete five-coordinate intermediate and a transition state becomes blurred, but the reaction rate is still sensitive to the identity of the entering ligand.

Further empirical studies, including kinetic measurements and the isolation or spectroscopic observation of intermediates, would be necessary to provide detailed research findings and construct precise data tables for the associative substitution mechanisms of complexes featuring the 1,3-Benzenediamine, N,N-dimethyl- ligand.

Applications in Chemical Analysis and Sensing Technologies

Spectrophotometric Determination of Anions and Metal Ions

There is no information available in the public domain or scientific literature detailing the use of 1,3-Benzenediamine, N,N-dimethyl- for the spectrophotometric determination of anions or metal ions.

Electrochemical Sensors for Derivative Detection

No research or reports could be found on the development or use of electrochemical sensors based on 1,3-Benzenediamine, N,N-dimethyl- for the detection of its derivatives or any other analytes.

Derivatives and Their Functional Diversification

Fluorescent Probes for Imaging Applications

The development of fluorescent probes for biological and environmental sensing is a significant area of chemical research. A common design strategy involves coupling a fluorophore to a receptor unit that can interact with a specific analyte. This interaction modulates the photophysical properties of the fluorophore, often resulting in an "off-on" fluorescent response.

Phenylenediamine derivatives are effective components in such probes. For instance, molecules incorporating an o-phenylenediamine (B120857) unit have been designed as fluorescent probes for nitric oxide. rsc.orgresearchgate.net In these systems, the diamine moiety acts as an efficient fluorescence quencher through a process known as photoinduced electron transfer (PET). rsc.org Upon reaction with the analyte (nitric oxide), the diamine is converted into a benzotriazole. This transformation eliminates the quenching pathway, leading to a significant increase in fluorescence intensity. rsc.org

While this specific mechanism has been demonstrated with o-phenylenediamine derivatives, the underlying principles are applicable to other isomers. The structural similarity of N,N-dimethyl-1,3-benzenediamine to other important dye precursors, such as the m-aminophenols used in the synthesis of highly fluorescent rhodamine and xanthene dyes, highlights its potential as a scaffold for new imaging agents. nih.gov The electron-donating nature of the dimethylamino group combined with the reactive primary amine offers a platform for creating novel fluorophores whose properties could be tailored for specific imaging applications.

Sulfonamide Derivatives Synthesis

The sulfonamide functional group is a cornerstone of many therapeutic agents and functional materials. The most common and direct method for preparing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. ijarsct.co.innih.gov

For 1,3-Benzenediamine, N,N-dimethyl-, the synthesis of sulfonamide derivatives proceeds selectively at the primary amino group. The lone pair of the primary amine is more sterically accessible and acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The tertiary dimethylamino group remains unreacted under these conditions. This reaction provides a straightforward route to a wide array of N-substituted sulfonamides where the N,N-dimethylphenyl group can impart specific electronic properties or solubility characteristics.

The synthesis can be generalized as the reaction between N,N-dimethyl-1,3-benzenediamine and an aryl sulfonyl chloride, as detailed in the table below.

| Role | Reactant | General Structure | Purpose |

|---|---|---|---|

| Amine Substrate | 1,3-Benzenediamine, N,N-dimethyl- | C₆H₄(NH₂)(N(CH₃)₂) | Provides the nucleophilic primary amine for sulfonamide bond formation. |

| Sulfonylating Agent | Aryl Sulfonyl Chloride | R-SO₂Cl | Provides the electrophilic sulfonyl group. The 'R' group can be varied to modify the derivative's properties. |

| Base | Pyridine or Triethylamine | C₅H₅N or (C₂H₅)₃N | Acts as a scavenger for the HCl generated during the reaction. ijarsct.co.in |

| Product | N-(3-(dimethylamino)phenyl)alkane/arenesulfonamide | R-SO₂-NH-C₆H₄-N(CH₃)₂ | The resulting sulfonamide derivative. |

Acyl Derivatives and Hydrogen Bonding Phenomena

Acylation of 1,3-Benzenediamine, N,N-dimethyl-, provides another pathway to functional derivatives. Similar to sulfonylation, acylation occurs selectively at the more reactive primary amino group. The reaction with an acylating agent, such as an acyl chloride or a carboxylic anhydride, readily forms a stable amide bond.

The resulting acyl derivatives, for example, N-(3-(dimethylamino)phenyl)acetamide, possess specific functional groups capable of participating in hydrogen bonding. Hydrogen bonds are highly directional, non-covalent interactions that play a critical role in determining the supramolecular architecture and solid-state properties of organic molecules, including their crystal packing and solubility.

In an acyl derivative of N,N-dimethyl-1,3-benzenediamine, the amide group provides both a hydrogen bond donor (the N-H proton) and a strong hydrogen bond acceptor (the carbonyl oxygen). The tertiary nitrogen of the dimethylamino group can also function as a hydrogen bond acceptor. These features promote the formation of robust intermolecular hydrogen bonds, most commonly the N-H···O=C interaction, which organizes the molecules into predictable patterns like chains or sheets in the crystalline state.

| Functional Group | Site | Hydrogen Bonding Capability | Role in Intermolecular Interactions |

|---|---|---|---|

| Amide | N-H | Donor | Forms strong, directional hydrogen bonds, typically with a carbonyl oxygen. |

| Amide | C=O | Acceptor | Acts as the primary acceptor site for the amide N-H donor. |

| Tertiary Amine | -N(CH₃)₂ | Acceptor | Can participate in weaker hydrogen bonds with suitable donors. |

This predictable self-assembly through hydrogen bonding is a key principle in crystal engineering and the design of functional organic materials.

Theoretical Chemistry and Computational Modeling of 1,3 Benzenediamine, N,n Dimethyl

Density Functional Theory (DFT) Calculations for Mechanistic Support

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In chemistry, DFT is widely employed to provide mechanistic insights into chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out reaction pathways, determine activation energies, and predict reaction kinetics and thermodynamics.

For a molecule like 1,3-Benzenediamine, N,N-dimethyl-, DFT calculations could be instrumental in elucidating the mechanisms of reactions in which it participates. For instance, in electrophilic aromatic substitution reactions, DFT could be used to:

Predict Regioselectivity: Determine the most likely position for an electrophile to attack the benzene (B151609) ring. The presence of both a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂) group, both of which are activating and ortho-, para-directing, makes the prediction complex. DFT calculations could precisely quantify the activation barriers for substitution at the C2, C4, C5, and C6 positions, thus identifying the kinetically and thermodynamically favored products.

Analyze Reaction Pathways: Model the step-by-step mechanism of reactions, such as diazotization of the primary amine or its involvement in polymerization processes. This would involve locating the transition state structures and calculating the energy profile along the reaction coordinate.

Investigate Catalyst Effects: If a reaction involving 1,3-Benzenediamine, N,N-dimethyl- is catalyzed, DFT can model the interaction between the catalyst and the substrate, helping to understand how the catalyst lowers the activation energy.

Despite these potential applications, specific studies applying DFT to elucidate reaction mechanisms involving 1,3-Benzenediamine, N,N-dimethyl- have not been identified in the surveyed scientific literature.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for understanding intermolecular interactions, solvation effects, and the macroscopic properties of materials that arise from these microscopic behaviors.

An MD simulation of 1,3-Benzenediamine, N,N-dimethyl- could provide significant insights into its behavior in different environments:

Solvation Structure: In a solvent like water, MD simulations could reveal the structure of the solvation shells around the molecule. It would detail the hydrogen bonding network between water molecules and the primary amine group, as well as the hydrophobic interactions around the methyl groups and the benzene ring.

Liquid State Properties: For the pure substance in its liquid state, MD simulations could be used to calculate properties such as density, viscosity, and self-diffusion coefficients. These simulations would rely on understanding the intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding between molecules.

Interactions in Mixtures: When mixed with other components, such as in a polymer blend or a solution for chemical synthesis, MD can model the spatial arrangement of the molecules and calculate thermodynamic properties like the heat of mixing. Studies on similar systems, like benzene in ionic liquids, have successfully used MD to rationalize experimental observations by analyzing the local structure and intermolecular dynamics. nih.gov

However, a specific molecular dynamics study focused on the intermolecular interactions of 1,3-Benzenediamine, N,N-dimethyl- is not available in the existing literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, encompassing a range of methods from semi-empirical to high-level ab initio techniques, are fundamental for determining the electronic structure of a molecule. These calculations provide information about molecular orbitals, electron density distribution, and electrostatic potential, which are key to understanding and predicting chemical reactivity.

For 1,3-Benzenediamine, N,N-dimethyl-, quantum chemical calculations would illuminate several key aspects of its chemistry:

Electron Distribution and Reactivity Indices: Calculations could map the molecular electrostatic potential (MEP), showing the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). The nitrogen atoms of the amine groups are expected to be the most nucleophilic centers. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's ability to act as an electron donor and acceptor, respectively. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity.

Spectroscopic Properties: These calculations can predict various spectroscopic data, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis), which can be compared with experimental results to confirm the molecular structure.

While quantum chemical calculations are a standard tool for characterizing molecules, published research containing detailed analyses of the electronic structure and reactivity of 1,3-Benzenediamine, N,N-dimethyl- is currently lacking. General properties for related compounds like N,N-dimethylaniline have been extensively studied and documented. nih.govwikipedia.org

Q & A

What are the key physicochemical properties of 1,3-Benzenediamine, N,N-dimethyl-?

Level: Basic

Answer:

The compound has a molecular formula of C₈H₁₁N and a molar mass of 121.18 g/mol . Its infrared (IR) spectrum, obtained using a BECKMAN IR-4 instrument with capillary path length, shows characteristic peaks for N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹), critical for structural validation . Researchers should cross-reference spectral data with synthetic derivatives (e.g., N-substituted benzylidene analogs) to confirm purity and functional group integrity .

What are recommended methods for synthesizing N,N-dimethyl-1,3-benzenediamine derivatives?

Level: Basic

Answer:

A common approach involves condensation reactions with substituted benzaldehydes to form Schiff bases (e.g., N-(sub-benzylidene-1,3-benzenediamine). Key steps include:

Reacting 1,3-benzenediamine with dimethylamine under controlled pH.

Purifying intermediates via petroleum ether (40–60°C) washes to remove unreacted precursors .

Validating derivatives using melting points, NMR, and IR (Tables 1–3 in Ref. provide comparative data for analogs).

How should researchers safely handle N,N-dimethyl-1,3-benzenediamine in laboratory settings?

Level: Basic

Answer:

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal toxicity .

- Store in airtight containers away from light and oxidizing agents .

- Dispose of waste via certified hazardous waste protocols, as the compound is classified under hazardous chemicals (CAS 108-45-2) .

How can spectroscopic techniques resolve structural ambiguities in N,N-dimethyl-1,3-benzenediamine derivatives?

Level: Advanced

Answer:

- IR Spectroscopy: Compare experimental peaks with NIST reference data (e.g., C-N stretches at 1250–1350 cm⁻¹) to confirm dimethylamine substitution .

- NMR Analysis: Use ¹H NMR to distinguish between para- and meta-substituted derivatives. For example, aromatic protons in 1,3-substituted derivatives exhibit distinct splitting patterns (e.g., doublets of doublets) .

- Cross-Validation: Resolve contradictions in spectral data by synthesizing known analogs (e.g., IIIa-d in Ref. ) and comparing retention times in HPLC.

What are the challenges in synthesizing polymers using N,N-dimethyl-1,3-benzenediamine?

Level: Advanced

Answer:

Polymerization with 1,3-benzenedicarbonyl dichloride requires precise stoichiometry and anhydrous conditions to avoid side reactions (e.g., hydrolysis of acyl chloride groups). Key challenges include:

- Achieving high molecular weight while maintaining solubility (density: 1.38 g/mL at 25°C) .

- Controlling cross-linking during polycondensation, monitored via gel permeation chromatography (GPC).

- Mitigating thermal degradation during processing (melting point validation is critical) .

How does N,N-dimethyl-1,3-benzenediamine function in catalytic asymmetric reactions?

Level: Advanced

Answer:

In asymmetric hydrosilylation of ketimines, the dimethylamino group acts as a Lewis base, coordinating with trichlorosilane to enhance enantioselectivity. Methodological considerations:

- Optimize catalyst loading (typically 5–10 mol%) to balance reaction rate and yield .

- Use chiral auxiliaries (e.g., imidazole-based ligands) to improve stereochemical outcomes .

- Monitor reaction progress via chiral HPLC or polarimetry.

How can researchers address contradictions in reported spectral data for synthetic derivatives?

Level: Advanced

Answer:

- Reproducibility Checks: Repeat synthesis under documented conditions (e.g., Ref. uses petroleum ether for purification).

- Data Normalization: Calibrate instruments using NIST-certified standards (e.g., IR spectra in Ref. ).

- Computational Validation: Compare experimental NMR/IR with density functional theory (DFT)-predicted spectra to identify discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.